molecular formula C6H5F2N3O4 B2877499 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1006442-59-6

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2877499
CAS No.: 1006442-59-6
M. Wt: 221.12
InChI Key: NZBRUISOPCXFMB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under suitable conditions. The nitro group can be introduced through nitration reactions, and the carboxylic acid group can be formed via carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxylic acid group can facilitate interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a difluoroethyl group and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRUISOPCXFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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